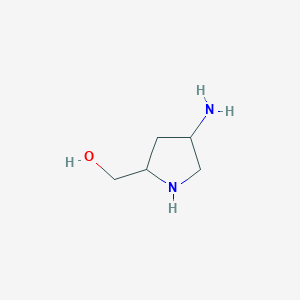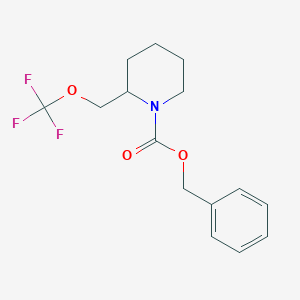
N-Methyllindcarpine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyllindcarpine is a natural product derived from the bark of Lindera pipericarpa, a plant belonging to the Lauraceae family . It is an aporphine alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.4 g/mol . This compound is known for its potential pharmacological activities and is used as a reference standard in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyllindcarpine can be synthesized through several synthetic routes. One common method involves the methylation of lindcarpine, a precursor compound, using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of Lindera pipericarpa. The bark is first dried and ground into a fine powder, which is then subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyllindcarpine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
N-Methyllindcarpine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Methyllindcarpine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Comparación Con Compuestos Similares
N-Methyllindcarpine is structurally similar to other aporphine alkaloids, such as:
Isocorynoline: (CAS: 475-67-2)
Corydine: (CAS: 476-69-7)
Corytuberine: (CAS: 517-56-6)
Litseglutine B: (CAS: 25368-01-8)
Boldine: (CAS: 476-70-0)
Cassythicine: (CAS: 5890-28-8)
Glaucine: (CAS: 475-81-0)
Lauroscholtzine: (CAS: 2169-44-0)
Nantenine: (CAS: 2565-01-7).
Compared to these compounds, this compound is unique due to its specific methylation pattern and its potent COX-2 inhibitory activity . This makes it a valuable compound for research in anti-inflammatory and anticancer therapies.
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
Clave InChI |
MBKKEBKZSKSAPX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


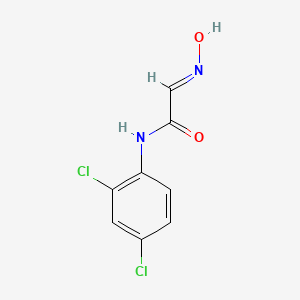
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
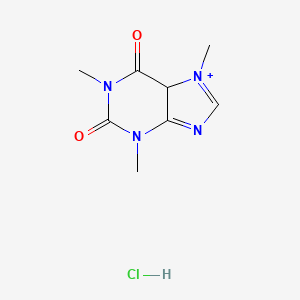
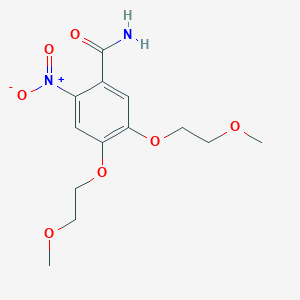

![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
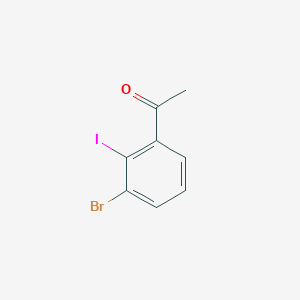
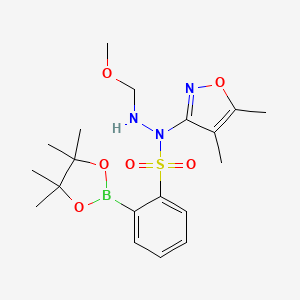
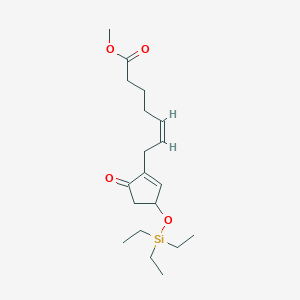
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)

![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
